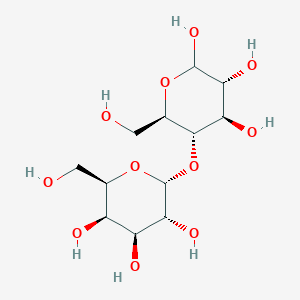
4-o-(a-d-Galactopyranosyl)-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-o-(a-d-Galactopyranosyl)-d-glucopyranose is a complex carbohydrate molecule. It is a disaccharide composed of two glucose units linked by a glycosidic bond. This compound is commonly found in nature and plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-(a-d-Galactopyranosyl)-d-glucopyranose can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of specific enzymes like glycosyltransferases to catalyze the formation of the glycosidic bond between two glucose molecules. Chemical synthesis, on the other hand, involves the use of protecting groups and selective activation of hydroxyl groups to achieve the desired linkage.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants or microbial fermentation. The process includes steps like hydrolysis, filtration, and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Gluconic acid or glucaric acid.
Reduction: Sorbitol or mannitol.
Substitution: Various glycosides or ethers.
Aplicaciones Científicas De Investigación
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cellular metabolism and energy storage.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metabolic disorders.
Industry: Used in the production of biofuels, food additives, and biodegradable materials.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential biomolecules. The molecular targets include various glycosidases and glycosyltransferases, which facilitate the breakdown and synthesis of carbohydrates.
Comparación Con Compuestos Similares
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: can be compared with other disaccharides like maltose, lactose, and sucrose. While all these compounds consist of two monosaccharide units, their glycosidic linkages and functional properties differ. For instance:
Maltose: Composed of two glucose units linked by an α(1→4) bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) bond.
Sucrose: Composed of glucose and fructose linked by an α(1→2) bond.
The uniqueness of This compound lies in its specific glycosidic linkage and the resulting biological functions.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12-/m1/s1 |
Clave InChI |
GUBGYTABKSRVRQ-IVIOGDQNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















